benzyl 8-methyl-6-(2-nitrophenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Benzyl 8-methyl-6-(2-nitrophenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido-thiazine core substituted with a 2-nitrophenyl group at position 6, a methyl group at position 8, and a benzyl ester at position 5. This structure combines a bicyclic system with electron-withdrawing (nitro) and lipophilic (benzyl ester) substituents, which may influence its physicochemical properties and biological activity.
Synthetic routes for similar compounds involve cyclization reactions, as seen in the preparation of ethyl 8-methyl-6-(3-nitrophenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate via hydroxypropylsulfanyl intermediates , or through regioselective cyclization confirmed by HMBC and X-ray crystallography . The nitro group’s position (2-nitro vs. 3-nitro) and ester substituents (benzyl vs. ethyl/isopropyl) are critical variables affecting reactivity and bioactivity.
Properties
Molecular Formula |
C22H19N3O5S |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
benzyl 8-methyl-6-(2-nitrophenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C22H19N3O5S/c1-14-19(21(27)30-13-15-7-3-2-4-8-15)20(16-9-5-6-10-17(16)25(28)29)24-18(26)11-12-31-22(24)23-14/h2-10,20H,11-13H2,1H3 |
InChI Key |
HFSFOKYYYAENHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CC=C3[N+](=O)[O-])C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 8-methyl-6-(2-nitrophenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a benzylamine derivative with a suitable thiazine precursor, followed by nitration and subsequent cyclization to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzyl 8-methyl-6-(2-nitrophenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, hydrogen gas for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the benzyl position .
Scientific Research Applications
Benzyl 8-methyl-6-(2-nitrophenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of benzyl 8-methyl-6-(2-nitrophenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting their metabolic pathways and leading to antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Pyrimido-Thiazine Core
The substituent at position 6 of the pyrimido-thiazine scaffold significantly alters electronic and steric properties. Key analogs include:
- 2-Nitrophenyl vs. This may reduce binding affinity in enzyme assays, as seen in PfDHODH inhibitors where meta-substitution (3-nitro) is common .
- Halogen vs. Nitro Groups : The 4-chlorophenyl analog exhibits lower molecular weight and distinct electronic properties (σ⁻ inductive effect vs. nitro’s resonance withdrawal), which could modulate solubility and target interactions.
Ester Group Modifications
The ester moiety at position 7 influences lipophilicity and metabolic stability:
- Benzyl Esters : The target compound’s benzyl ester enhances membrane permeability but may reduce aqueous solubility, a trade-off observed in prodrug design .
- Ethyl/Isopropyl Esters : Smaller esters improve solubility, as seen in ethyl derivatives , but may shorten half-life due to esterase-mediated cleavage.
Structural Analogues in Drug Discovery
- PfDHODH Inhibitors: Pyrimido-thiazines with nitro or halogen substituents show antimalarial activity. For example, DSM265 (a triazolopyrimidine) and DPBI derivatives inhibit PfDHODH at nanomolar concentrations. The target compound’s nitro group may mimic DSM265’s binding to the ubiquinone site .
- Synthetic Intermediates : Methylthio groups at position 8 (e.g., 8-(methylthio)-6-oxo-4-phenyl derivatives ) act as leaving groups, enabling nucleophilic substitution for further derivatization.
Research Findings and Implications
Ester Groups Dictate Pharmacokinetics : Benzyl esters favor CNS penetration, while ethyl/isopropyl esters are preferable for systemic applications requiring rapid clearance .
Synthetic Flexibility : The pyrimido-thiazine core supports diverse substitutions, enabling structure-activity relationship (SAR) studies for optimizing antimalarial or anticancer activity .
Biological Activity
Benzyl 8-methyl-6-(2-nitrophenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of pyrimido-thiazine derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 436.5 g/mol. The compound features a fused pyrimidine and thiazine ring system, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N2O4S |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | QTJXAPFLMSVBNN-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that pyrimidine derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi. The presence of the nitrophenyl group in this compound may enhance its interaction with microbial targets, potentially leading to increased antibacterial effects.
Anticancer Activity
Studies have highlighted the anticancer potential of thiazine derivatives. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis. For example, compounds similar to benzyl 8-methyl-6-(2-nitrophenyl)-4-oxo have been shown to activate apoptotic pathways in various cancer cell lines.
Anti-inflammatory Effects
Benzothiazine derivatives are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and modulate immune responses. This activity is crucial in developing treatments for chronic inflammatory diseases.
The biological activity of benzyl 8-methyl-6-(2-nitrophenyl)-4-oxo can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in disease pathways. The binding affinity and specificity to these targets can dictate the compound's pharmacological profile.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with structural similarities to benzyl 8-methyl-6-(2-nitrophenyl)-4-oxo exhibited notable inhibition zones compared to controls .
- Cancer Cell Line Study : Research on the cytotoxic effects of thiazine derivatives on human breast cancer cells demonstrated that certain modifications led to enhanced cell death rates. The study concluded that the incorporation of nitro groups significantly improved anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
